1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-ethyl-4,5-dimethylimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-10-7(3)6(2)9-8(10)5-11/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTUMGFHNREECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=C1C=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. A novel protocol reported by Fang et al. involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, utilizing catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Structural Features and Substituent Effects
The carbaldehyde group at position 2 distinguishes this compound from other imidazole derivatives. Key structural analogs include:
- Electronic Effects : The electron-withdrawing carbaldehyde group enhances electrophilic reactivity, enabling participation in nucleophilic additions (e.g., condensations) compared to electron-donating groups like methoxy or phenyl .
- Steric Effects : The ethyl and methyl substituents introduce moderate steric hindrance, which may influence regioselectivity in reactions compared to bulkier groups (e.g., naphthyl or triphenyl) .
Physicochemical Properties
- Solubility: The carbaldehyde’s polarity likely improves solubility in polar solvents (e.g., ethanol), contrasting with highly lipophilic derivatives like triphenylimidazoles .
Research Findings and Functional Insights
- This contrasts with hydroxyl or amino-substituted imidazoles, which form stronger donor-acceptor networks .
- Catalytic Applications : In reactions catalyzed by ceric ammonium nitrate (CAN), aldehydes like this compound participate in efficient cyclocondensations, yielding heterocycles with high regioselectivity .
Biological Activity
1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological applications, and relevant case studies.
The synthesis of this compound typically involves cyclization reactions starting from amido-nitriles. A notable synthetic route includes nickel-catalyzed addition to nitriles followed by tautomerization and dehydrative cyclization. The compound features an imidazole ring which allows for various chemical reactions such as oxidation, reduction, and electrophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity and modulating biochemical pathways. This interaction is essential for its observed antimicrobial and anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial properties against various strains, including Bacillus subtilis and Klebsiella pneumoniae. In vitro studies have demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has been evaluated for anticancer activity. Studies have shown that derivatives of imidazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains an area for further investigation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar imidazole derivatives is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 4,5-Dimethyl-1H-imidazole-2-carbaldehyde | Structure | Antibacterial |
| 1-Ethyl-1H-imidazole-2-carbaldehyde | Structure | Antifungal |
This table illustrates the diverse biological activities associated with different imidazole derivatives. The unique substitution pattern on the imidazole ring of this compound contributes to its distinct reactivity and biological interactions .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Foroumadi et al. explored the synthesis of hybrid compounds combining imidazole derivatives with other pharmacophores. The results indicated that certain hybrids exhibited enhanced antibacterial activity against metronidazole-resistant strains of Helicobacter pylori, highlighting the potential of imidazole derivatives in overcoming antibiotic resistance .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal evaluated several imidazole derivatives for their anticancer properties. The study found that compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. Further investigation into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. What experimental and computational approaches validate the biological activity of imidazole derivatives against antimicrobial targets?
- Methodological Answer :
- In Vitro Assays : Perform MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli with positive controls (e.g., ciprofloxacin).
- Docking Studies : Use AutoDock Vina to simulate binding to bacterial DNA gyrase (PDB: 1KZN). Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., ASP-73) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
